molecular formula C9H9NOS B2853296 4-((Methylsulfinyl)methyl)benzonitrile CAS No. 163816-22-6

4-((Methylsulfinyl)methyl)benzonitrile

Cat. No. B2853296
CAS RN: 163816-22-6
M. Wt: 179.24
InChI Key: UEGGGMSZDXLERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((Methylsulfinyl)methyl)benzonitrile” is a chemical compound with the molecular formula C8H7NOS . It has an average mass of 165.212 Da and a monoisotopic mass of 165.024841 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a methylsulfinyl group (a sulfur atom bonded to a methyl group and an oxygen atom) attached to the benzene ring .

Scientific Research Applications

Synthesis and Environmental Applications

  • Synthesis of Bioactive Compounds : Methyl-2-formyl benzoate, structurally related to 4-((Methylsulfinyl)methyl)benzonitrile, is noted for its role as a bioactive precursor in organic synthesis. It's involved in the synthesis of compounds with a wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The versatility of methyl-2-formyl benzoate as a substrate makes it a significant raw material in the preparation of medical products (Farooq & Ngaini, 2019).

  • Bioremediation and Environmental Protection : A study discussed the potential of Rhodococcus pyridinivorans strain SB1D1 as a nitrile-hydrolysing bacterium capable of degrading nitrile compounds, which are known for their toxicity and mutagenic properties. This strain showed promise in growing on nitrile compounds and could be a valuable agent for environmental protection, particularly in degrading aliphatic and aromatic nitrile compounds (Sulistinah & Riffiani, 2018).

  • Metal Sulphide Precipitation for Effluent Treatment : The precipitation of metal sulphides, which can be related to the chemical behavior of compounds similar to this compound, is studied extensively for effluent treatment processes and hydrometallurgical applications. This review highlighted the need for an integrated approach to connect fundamental and applied research areas to improve the efficiency of metal sulphide precipitation processes in industrial applications (Lewis, 2010).

Potential for Synthesis and Pharmacological Applications

  • Sultone Derivatives for Pharmacological Applications : The paper discusses the potential of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives as objects of research due to their high synthetic and pharmacological potential. The study emphasizes the necessity of further research to explore the structural similarity to the coumarin core, which could lead to the discovery of new compounds with anticoagulant, antimicrobial, and antitumor properties (Hryhoriv, Lega, & Shemchuk, 2021).

properties

IUPAC Name

4-(methylsulfinylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-12(11)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGGGMSZDXLERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.